molecular formula C8H7ClN2O4 B8434824 Methyl 2-amino-5-chloro-4-nitrobenzoate

Methyl 2-amino-5-chloro-4-nitrobenzoate

Cat. No.: B8434824
M. Wt: 230.60 g/mol
InChI Key: AAJYHBAFLIFPEN-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloro-4-nitrobenzoate is a substituted benzoate ester featuring an amino group at position 2, a nitro group at position 4, and a chlorine atom at position 5 of the benzene ring. The ester functional group and electron-withdrawing nitro and chloro substituents suggest applications in pharmaceuticals, agrochemicals, or organic synthesis intermediates.

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl 2-amino-5-chloro-4-nitrobenzoate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3

InChI Key

AAJYHBAFLIFPEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent positions and functional groups significantly influence molecular interactions, solubility, and stability. Below is a comparison of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison of Methyl 2-Amino-5-Chloro-4-Nitrobenzoate and Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound* 2-NH₂, 4-NO₂, 5-Cl C₈H₇ClN₂O₄ 230.61 (calculated) Hypothetical: Amino group enhances H-bonding potential -
Methyl 2-chloro-5-methyl-4-nitrobenzoate 2-Cl, 4-NO₂, 5-CH₃ C₉H₈ClNO₄† 229.62 Higher lipophilicity due to methyl group
Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate 2-BrCH₂, 4-NO₂, 5-Cl C₉H₇BrClNO₄ 308.52 Bromine enhances reactivity for alkylation
Methyl 2-chloro-5-methoxy-4-nitrobenzoate 2-Cl, 4-NO₂, 5-OCH₃ C₉H₈ClNO₅ 245.62 Methoxy group improves solubility in polar solvents
2-Chloro-4-methyl-5-nitrobenzoic acid 2-Cl, 4-CH₃, 5-NO₂ (free acid) C₈H₆ClNO₄ 215.59 Acidic proton enables salt formation
4-Chloro-2-methyl-5-nitrobenzoic acid 4-Cl, 2-CH₃, 5-NO₂ (free acid) C₈H₆ClNO₄ 215.59 Structural isomerism alters crystal packing

*Note: The target compound's molecular weight is calculated based on standard atomic masses. † lists "C₁₀H₁₉N" for this compound, which conflicts with benzoate ester stoichiometry. The formula here is inferred from structural analysis.

Key Observations

In contrast, analogs with chloro or methyl groups lack this capability . Bromomethyl substituents (e.g., ) introduce sites for nucleophilic substitution, making them reactive intermediates in synthesis .

Solubility and Lipophilicity :

  • Methoxy-substituted analogs () exhibit increased solubility in polar solvents due to the electron-donating OCH₃ group, whereas methyl or chloro groups enhance lipophilicity .
  • Free carboxylic acid analogs (–9) show pH-dependent solubility, enabling formulation as salts .

Structural Isomerism :

  • Positional isomerism (e.g., 2-Cl vs. 4-Cl in vs. 9) affects molecular packing and crystal morphology, critical for pharmaceutical solid-state properties .

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